2,4,5-Triphenylpyrimidine

Description

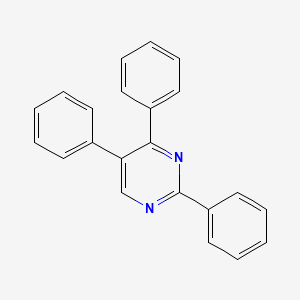

2,4,5-Triphenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with phenyl groups at the 2-, 4-, and 5-positions. Pyrimidines with aryl substituents are of significant interest due to their electronic properties, steric effects, and applications in pharmaceuticals and materials science.

Properties

CAS No. |

37428-97-0 |

|---|---|

Molecular Formula |

C22H16N2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

2,4,5-triphenylpyrimidine |

InChI |

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-22(19-14-8-3-9-15-19)24-21(20)18-12-6-2-7-13-18/h1-16H |

InChI Key |

BJGMPOWDHZXEIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenylpyrimidine typically involves the reaction of chalcone with ammonium acetate and benzaldehyde. This method is advantageous as it eliminates the need for transition metal catalysts, making it more environmentally friendly .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are efficient and scalable. These methods often utilize readily available starting materials and simple reaction conditions to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triphenylpyrimidine can undergo various chemical reactions, including:

Reduction: Reduction reactions can add hydrogen atoms or remove oxygen atoms, modifying the compound’s structure and reactivity.

Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines .

Scientific Research Applications

2,4,5-Triphenylpyrimidine has a broad range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is utilized in the development of materials for organic electronics and nonlinear optical materials

Mechanism of Action

The mechanism of action of 2,4,5-Triphenylpyrimidine involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: The three-component reaction in achieves a higher yield (86%) than the ethanol-reflux method in (50%), highlighting the role of catalysts like trimethylchlorosilane in optimizing efficiency.

- Ring Systems : Fused pyrimido-pyrimidines (e.g., ) exhibit rigid geometries, whereas simpler pyrimidines (hypothesized for 2,4,5-Triphenylpyrimidine) allow greater conformational flexibility.

Pharmacological and Physicochemical Properties

- Thermal Stability: The high melting point (270–272°C) of 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one suggests strong intermolecular interactions, a trait likely shared by this compound due to its aromatic substituents.

- In contrast, this compound’s lack of polar substituents may limit solubility but enhance membrane permeability.

- Spectroscopic Data : Compounds like 2-Hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine are characterized via NMR and IR, with hydrazinyl groups offering reactive sites for further functionalization—a feature absent in fully substituted triphenylpyrimidines.

Electronic and Steric Considerations

- Phenyl vs. For example, the thiophene-containing compound in may exhibit distinct charge-transfer properties.

- Steric Hindrance : this compound’s substitution pattern likely creates significant steric bulk, possibly limiting regioselectivity in further reactions. This contrasts with less-substituted analogs like 2,4,5-trimethoxycinnamic acid , where methoxy groups offer smaller steric profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.